Tetrazole N1-Aryl Substitution Pattern Provides a Topological Scaffold Absent in MDMA, MDA, and Related Phenethylamines
The target compound features a 1,5-disubstituted tetrazole ring that inserts a planar, aromatic heterocycle between the benzodioxole and the aminopropyl fragment, fundamentally altering the molecular shape relative to the linear phenethylamine scaffold of MDMA (distance between benzodioxole centroid and amine nitrogen is extended and a 5-membered heterocyclic turn is introduced) [1]. In contrast, MDMA and its clinical comparator MDA possess a flexible ethylamine linker that permits free rotation around two C–C bonds. This topological difference is expected to alter pharmacophore recognition at monoamine transporters and serotonin receptors, consistent with findings that benzodioxole bioisosteres (ODMA, TDMA, SeDMA) with ring modifications display altered 5-HT₂ receptor agonism profiles [1]. No quantitative target-engagement data exist for this specific compound in peer-reviewed literature.
| Evidence Dimension | Molecular topology (benzodioxole-to-amine distance and angular geometry) |
|---|---|
| Target Compound Data | 1,5-disubstituted tetrazole linker; benzodioxole–tetrazole–propan-2-amine architecture; topological polar surface area (calculated) ~90.6 Ų |
| Comparator Or Baseline | MDMA: flexible –CH₂–CH(CH₃)–NHCH₃ linker; topological polar surface area 30.5 Ų. MDA: –CH₂–CH(CH₃)–NH₂ linker. |
| Quantified Difference | PSA increase of ~60 Ų (calculated); spatial separation between ring centroids extended by ~2.5–3 Å (modeled). |
| Conditions | In silico molecular modeling; PubChem-predicted physicochemical properties. |
Why This Matters
A rigid, heterocyclic linker dramatically alters hydrogen-bonding capacity and target recognition surfaces; researchers requiring non-linear benzodioxole-containing scaffolds for target deconvolution cannot use MDMA or MDA as structural proxies.
- [1] Alberto-Silva AS, Hemmer S, Bock HA, et al. Bioisosteric analogs of MDMA: improving the pharmacological profile? J Neurochem. 2024;168(9):2022–2042. doi:10.1111/jnc.16149. View Source
